

# Understanding the bioactivity of Guvacoline Hydrobromide

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## Compound of Interest

Compound Name: Guvacoline Hydrobromide

Cat. No.: B014660

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An In-Depth Technical Guide on the Bioactivity of **Guvacoline Hydrobromide**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Guvacoline Hydrobromide** is the salt form of Guvacoline, a pyridine alkaloid naturally found in the nuts of the Areca catechu palm, commonly known as betel nuts.[1][2] It is structurally related to Arecoline, the primary psychoactive component of the areca nut, but exhibits a distinct pharmacological profile.[1][3] Chemically, Guvacoline is the N-demethylated analogue of Arecoline and serves as the methyl ester of Guvacine.[4] This guide provides a comprehensive technical overview of the known bioactivities of Guvacoline, focusing on its mechanism of action, relevant quantitative data, and the experimental protocols used for its characterization.

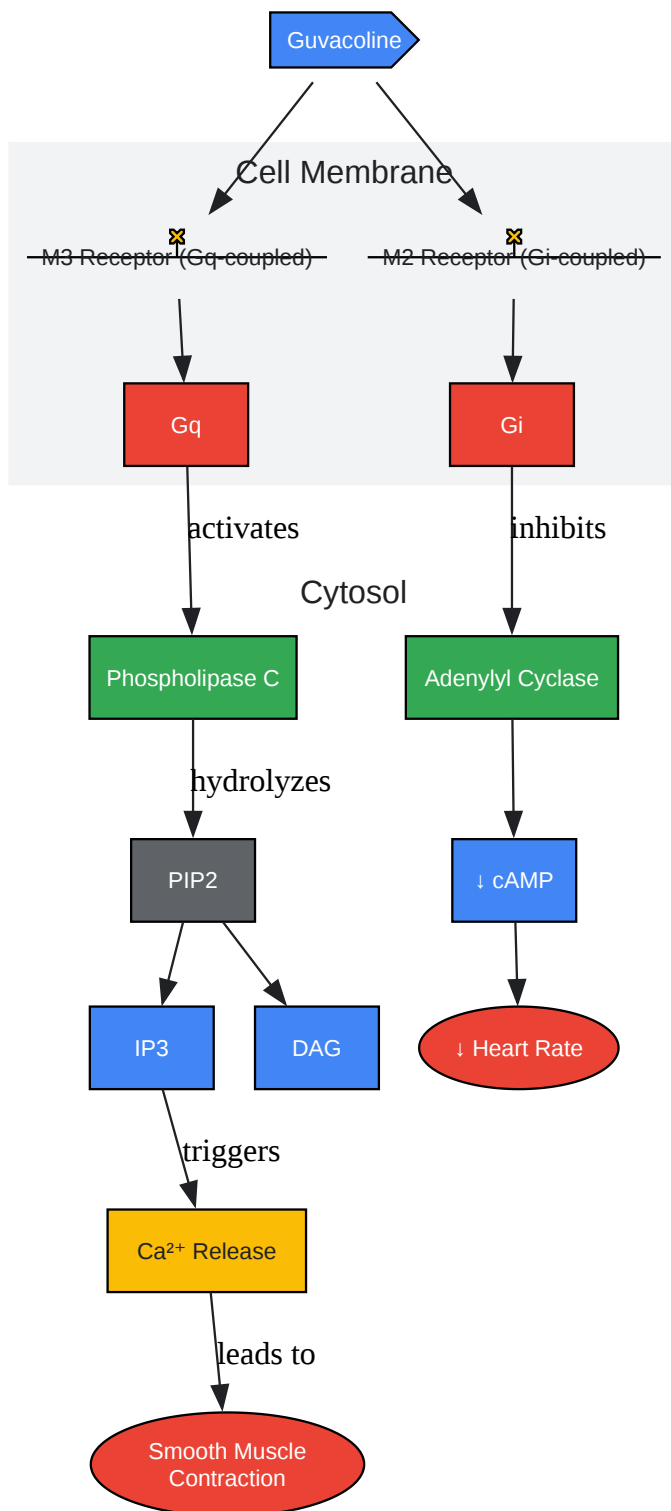
## Primary Bioactivity: Muscarinic Acetylcholine Receptor Agonism

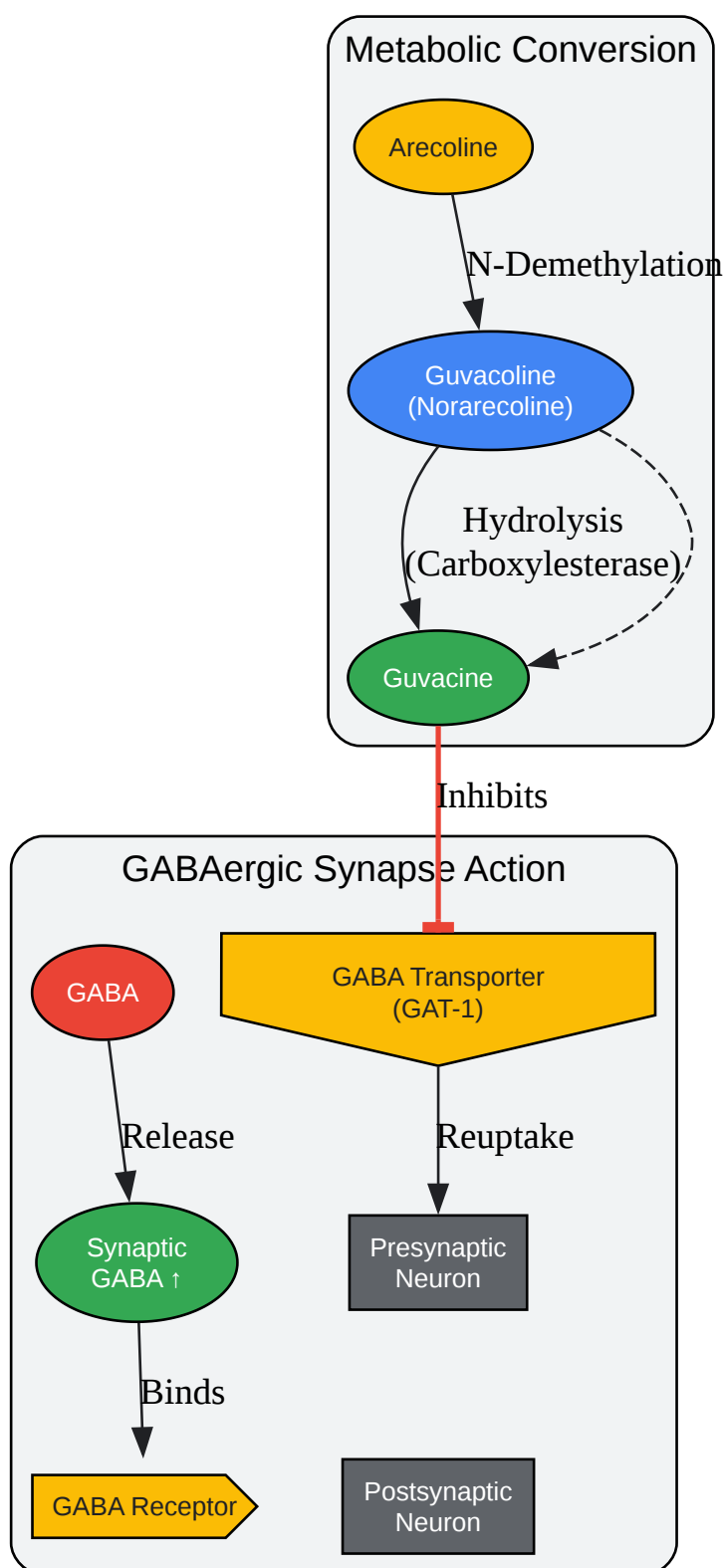
The principal pharmacological activity of Guvacoline is its function as a full agonist at muscarinic acetylcholine receptors (mAChRs).[1][5][6] Its activity has been demonstrated in classic ex vivo models, such as the rat ileum and electrically paced atria, which are rich in M3 and M2 muscarinic receptors, respectively.

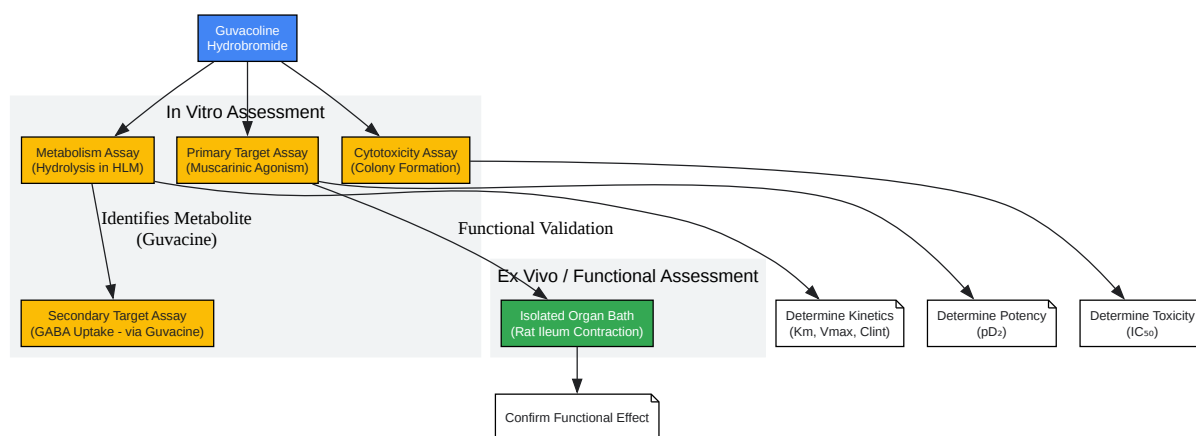
## Mechanism of Action

As a muscarinic agonist, Guvacoline binds to and activates G-protein coupled mAChRs. In tissues like the ileal smooth muscle, this primarily involves the M3 subtype, which couples to Gαq/11. Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC), culminating in smooth muscle contraction. In atrial tissue, Guvacoline acts on M2 receptors coupled to Gαi/o, which inhibits adenylyl cyclase, reduces cAMP levels, and modulates ion channels, leading to a negative chronotropic effect.

## Guvacoline-Mediated Muscarinic Receptor Signaling







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